molecular formula C6H8N2O2 B184088 1,3-Dimethyluracil CAS No. 874-14-6

1,3-Dimethyluracil

Cat. No. B184088
Key on ui cas rn: 874-14-6
M. Wt: 140.14 g/mol
InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303035B2

Procedure details

1,3-Dimethylpyrimidine-2,4(1H,3H)-dione (commercial (40 g, 285 mmol) and 1-(isocyano methylsulfonyl)-4-methylbenzene (commercial) (84 g, 428 mmol) were dissolved in 2-MeTHF (1000 mL) under nitrogen at 30° C. and held for 5 mins. The vessel was then cooled to 0° C. (internal). A solution of KOtBu (commercial) (64.1 g, 571 mmol) in 2-MeTHF (500 mL was added to the solution via a dropping funnel over 0.5 h, such that the internal temperature remained below 5° C. On addition of the KOtBu solution, an orange precipitate formed. An additional portion of 2-MeTHF (455 mL) was charged via dropping funnel over 5 mins. After 40 mins, the dark orange suspension was quenched with sat NH4Cl solution (2×400 mL) charged via dropping funnel over 15 mins. The suspension was then diluted with EtOAc (1 L), the layers were separated and the aqueous extracted with EtOAc (3×1 L). The combined organics were dried (MgSO4) and filtered under reduced pressure. The solvent was removed under reduced pressure to afford a brown semi-solid. The solids were suspended in MeOH (300 mL), sonicated and stirred at room temperature for 15 mins, filtered by reduced pressure filtration and washed with MeOH (100 mL). The solid was dried under vacuum at 50° C. for 24 h. The title compound was obtained as a pale brown amorphous solid (26.34 g, 52%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
64.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
455 mL
Type
solvent
Reaction Step Five
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[N:4]([CH3:9])[C:3]1=[O:10].[N+:11]([CH2:13]S(C1C=CC(C)=CC=1)(=O)=O)#[C-:12].CC([O-])(C)C.[K+]>CC1OCCC1.CO>[CH3:1][N:2]1[C:7]2=[CH:12][NH:11][CH:13]=[C:6]2[C:5](=[O:8])[N:4]([CH3:9])[C:3]1=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(N(C(C=C1)=O)C)=O
Name
Quantity
84 g
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1000 mL
Type
solvent
Smiles
CC1CCCO1
Step Two
Name
Quantity
64.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1CCCO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
455 mL
Type
solvent
Smiles
CC1CCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 5° C
CUSTOM
Type
CUSTOM
Details
an orange precipitate formed
CUSTOM
Type
CUSTOM
Details
over 5 mins
Duration
5 min
WAIT
Type
WAIT
Details
After 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the dark orange suspension was quenched with sat NH4Cl solution (2×400 mL)
ADDITION
Type
ADDITION
Details
charged
CUSTOM
Type
CUSTOM
Details
over 15 mins
Duration
15 min
ADDITION
Type
ADDITION
Details
The suspension was then diluted with EtOAc (1 L)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with EtOAc (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown semi-solid
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered by reduced pressure filtration
WASH
Type
WASH
Details
washed with MeOH (100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 50° C. for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C(N(C(C=2C1=CNC2)=O)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.34 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.